molecular formula C16H16N2O3 B2914922 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941889-84-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2914922
CAS No.: 941889-84-5
M. Wt: 284.315
InChI Key: JBWMNNZACUUXNY-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a chemical compound of significant interest in advanced pharmacological and neuropharmacological research. This molecule features a furan-2-carboxamide group linked to an aniline derivative bearing a 4-methyl substituent and a 2-oxopyrrolidin-1-yl (2-pyrrolidinone) moiety . This specific structural architecture is characteristic of a class of compounds studied for their interaction with opioid receptors . Researchers utilize this compound primarily as a reference standard and a chemical probe to investigate the structure-activity relationships (SAR) of synthetic ligands targeting G-protein coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR) . Activation of the μ-opioid receptor is known to mediate various effects, including analgesia, and understanding the binding affinity and efficacy of structural analogs is a key area of study . The presence of the 2-oxopyrrolidinyl group is a notable structural feature found in various bioactive molecules and can influence the compound's physicochemical properties and pharmacokinetic profile . All studies must be conducted in compliance with applicable regulations, as fentanyl-related substances are controlled in many jurisdictions . This product is provided for research purposes in chemical reference, analytical testing, and in vitro pharmacological assay development. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human use of any kind.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-6-7-12(17-16(20)14-4-3-9-21-14)10-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWMNNZACUUXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the furan and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan-2-Carboxamide Cores

The furan-2-carboxamide scaffold is a common pharmacophore in medicinal and agrochemical research. Key analogues include:

2.1.1. N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
  • Structural Differences : The phenyl ring is substituted with a piperazine sulfonyl group linked via an oxoethoxy chain.
  • Significance : Demonstrates how substituent polarity and size influence target selectivity.
2.1.2. 5-Bromo-N-(3-methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)furan-2-carboxamide
  • Structural Differences : Features a bromine atom on the furan ring and a spirocyclic amine on the phenyl group.
  • Biological Activity : Acts as a JNK1/JNK3 kinase inhibitor, highlighting the impact of halogenation (enhanced lipophilicity) and spirocyclic substituents (conformational rigidity) on kinase binding .
2.1.3. N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide
  • Structural Differences: Incorporates a pyridine ring with cyano and pyrrolidine groups, along with N-methylation of the carboxamide.
  • Biological Activity : A KISS1R antagonist for triple-negative breast cancer, underscoring the role of aromatic heterocycles (pyridine) in receptor antagonism .

Analogues with Dihydropyridine and Thienopyridine Scaffolds

Compounds such as AZ331 and AZ257 () share a dihydropyridine core with furyl substituents but differ in their sulfur-containing side chains. These molecules are structurally distinct but illustrate the versatility of furan moieties in modulating calcium channel activity or redox properties .

Insecticidal Furan-2-Carboxamide Derivatives

Compounds like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) and N-[(2-benzoyl-hydrazinyl)carbonothioyl]furan-2-carboxamide (a3) () feature hydrazine-based side chains. These derivatives exhibit insect growth-regulatory activity, suggesting that electron-withdrawing groups (e.g., cyanoacetyl) enhance pesticidal efficacy compared to the original compound’s pyrrolidinone group .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Key Substituents Biological Target Activity/Findings Reference
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide 4-methyl, 3-(2-oxopyrrolidin-1-yl) Viral DNA polymerase/profilin High docking score in antiviral screening
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine sulfonyl oxoethoxy Viral DNA polymerase/profilin Moderate binding affinity
5-Bromo-N-(spirocyclic amine-substituted phenyl)furan-2-carboxamide 5-bromo, spirocyclic amine JNK1/JNK3 kinases Kinase inhibition (IC50 < 1 μM)
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) Cyanoacetyl hydrazine Insect chitin synthesis Insecticidal (LD50 = 0.8 μg/mL)

Research Findings and Implications

  • Pyrrolidinone vs. Piperazine Sulfonyl: The original compound’s pyrrolidinone group likely engages in hydrogen bonding with viral targets, whereas the piperazine sulfonyl analogue’s bulkier structure may hinder deep binding pocket penetration .
  • Halogenation Effects : Bromine substitution on the furan ring () increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted kinase inhibitors.
  • Agrochemical vs. Pharmaceutical Design : Hydrazine derivatives () prioritize electron-deficient groups for pesticidal activity, while pharmaceutical analogues () balance polarity and rigidity for target specificity.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol

This structure features a furan ring and a pyrrolidine moiety, contributing to its unique biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. The mechanism often involves:

  • Inhibition of Telomerase : Compounds similar to this compound have demonstrated the ability to inhibit telomerase activity, crucial for cancer cell proliferation .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that derivatives can inhibit lipoxygenases (LOXs), which are implicated in inflammatory processes. For example:

CompoundInhibition ActivityReference
This compoundModerate LOX inhibitor
Moracin CPotent LOX inhibitor

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes such as LOXs and telomerase, altering their activity and influencing metabolic pathways.
  • Cell Proliferation Inhibition : By targeting growth factors and signaling pathways, it can impede cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against gastric cancer cells, suggesting strong anticancer potential .
  • Inflammation Models : In vivo studies showed that compounds with similar structures significantly reduced markers of inflammation in animal models, supporting their therapeutic use in inflammatory diseases .

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